Cas no 79951-46-5 (1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-)

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- structure
79951-46-5 structure
Product Name:1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-
CAS No:79951-46-5
MF:C17H18Cl3N
MW:342.690521717072
CID:4506996
PubChem ID:9882979
Update Time:2025-04-24

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-
    • (1R,4S)-Sertraline HCl
    • rac-trans-Sertraline
    • 79951-46-5
    • trans-(+/-)-sertraline
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-rel-
    • (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine
    • PD062159
    • SCHEMBL3947169
    • BRD-K70464547-003-01-2
    • CP50723
    • UNII-4N6S45X78A
    • C90546
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, trans-(+/-)-
    • Sertraline, (1RS,4SR)-
    • 79836-45-6
    • BDBM82217
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R-trans)-
    • ZUY6SFU8RX
    • VGKDLMBJGBXTGI-YVEFUNNKSA-N
    • Sertraline, trans-(+/-)-
    • Sertraline hydrochloride specified impurity A [EP]
    • Q27260225
    • 4N6S45X78A
    • 107508-17-8
    • DTXSID50904948
    • CP-52003
    • Racemic trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl- 1-napthalenamine
    • (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
    • CP-50723
    • Sertraline, (1R,4S)-
    • [4-(3,4-Dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine
    • (1R,4S)-4-(3,4-DICHLOROPHENYL)-N-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
    • (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
    • SERTRALINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • (1R,4S)-Trans-Sertraline
    • Sertraline (1R,4S)-Isomer
    • AKOS030242812
    • CHEMBL284994
    • Inchi: 1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
    • InChI Key: BLFQGGGGFNSJKA-XHXSRVRCSA-N
    • SMILES: CN[C@@H]1C2=CC=CC=C2[C@H](C2=CC(Cl)=C(Cl)C=C2)CC1.[H]Cl

Computed Properties

  • Exact Mass: 305.0738049Da
  • Monoisotopic Mass: 305.0738049Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 12Ų

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: (-)-Mandelic acid Solvents: Toluene ;  heated; cooled
1.2 Reagents: Ammonia Catalysts: Di-μ-iododiiodobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]d… ;  8 h, 80 °C; 80 °C → rt; 6 h, rt
1.3 Catalysts: Potassium tert-butoxide Solvents: Toluene ,  Water ;  1 h, reflux; reflux → rt
Reference
A Low-Waste Process To Sertraline By Diastereomeric Crystal Resolution and Waste Isomer Racemization
Blacker, A. John; Brown, Stuart; Clique, Blandine; Gourlay, Brian; Headley, Catherine E.; et al, Organic Process Research & Development, 2009, 13(6), 1370-1378

Production Method 2

Reaction Conditions
1.1 Catalysts: Calcium carbonate ,  Palladium Solvents: Tetrahydrofuran ,  Carbon dioxide ;  175 bar, 120 °C
Reference
Continuous flow hydrogenation of a pharmaceutical intermediate, [4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalenyidene]-methylamine, in supercritical carbon dioxide
Clark, Peter; Poliakoff, Martyn; Wells, Andy, Advanced Synthesis & Catalysis, 2007, 349, 2655-2659

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-… Solvents: 1,2-Dichloroethane ;  12 h, 20 atm, rt
Reference
Spiro[4,4]-1,6-nonadiene-Based Phosphine-Oxazoline Ligands for Iridium-Catalyzed Enantioselective Hydrogenation of Ketimines
Han, Zhaobin; Wang, Zheng; Zhang, Xumu; Ding, Kuiling, Angewandte Chemie, 2009, 48(29), 5345-5349

Production Method 4

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Catalytic Asymmetric Umpolung Allylation of Imines
Liu, Jie; Cao, Chao-Guo; Sun, Hong-Bao; Zhang, Xia; Niu, Dawen, Journal of the American Chemical Society, 2016, 138(40), 13103-13106

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Raw materials

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Preparation Products

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